Bempedoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

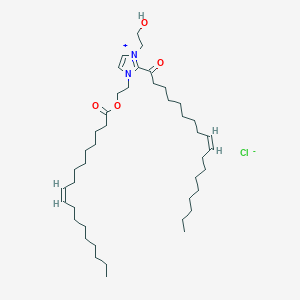

Molecular Formula |

C43H77ClN2O4 |

|---|---|

Molecular Weight |

721.5 g/mol |

IUPAC Name |

2-[3-(2-hydroxyethyl)-2-[(Z)-octadec-9-enoyl]imidazol-3-ium-1-yl]ethyl (Z)-octadec-9-enoate chloride |

InChI |

InChI=1S/C43H77N2O4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)43-44(37-39-46)35-36-45(43)38-40-49-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,35-36,46H,3-16,21-34,37-40H2,1-2H3;1H/q+1;/p-1/b19-17-,20-18-; |

InChI Key |

IMXGGHDOGBMWJS-AWLASTDMSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC)CCO.[Cl-] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C1=[N+](C=CN1CCOC(=O)CCCCCCCC=CCCCCCCCC)CCO.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Bempedoic Acid's Activation of the AMPK Signaling Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanisms through which bempedoic acid activates the AMP-activated protein kinase (AMPK) signaling pathway. It consolidates quantitative data from key clinical trials, outlines relevant experimental protocols, and uses visualizations to clarify complex biological pathways and workflows.

Introduction

This compound (also known as ETC-1002) is a first-in-class oral therapeutic agent approved for the management of hypercholesterolemia.[1][2] While its primary clinical effect is the reduction of low-density lipoprotein cholesterol (LDL-C), its mechanism of action is multifaceted, extending beyond lipid metabolism to influence inflammation and glucose homeostasis.[3][4] This is achieved through a unique dual-targeting mechanism: the inhibition of ATP-citrate lyase (ACLY) and the activation of AMP-activated protein kinase (AMPK).[2][4]

This guide focuses on the latter, providing an in-depth exploration of how this compound activates the AMPK pathway, a central regulator of cellular energy balance, and the downstream consequences of this activation.[3][5]

Core Mechanism of Action

This compound's therapeutic effects are mediated by two distinct but complementary actions.

Prodrug Activation and ACLY Inhibition

This compound is administered as a prodrug. In the liver, it is converted to its active form, bempedoyl-CoA, by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1).[6][7] This active metabolite, bempedoyl-CoA, subsequently inhibits ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[8][9] The inhibition of ACLY reduces the hepatic synthesis of cholesterol, leading to an upregulation of LDL receptors and increased clearance of LDL-C from the bloodstream.[6][10]

A critical aspect of this compound's safety profile is the tissue-specific expression of ACSVL1. This enzyme is highly expressed in the liver but is absent in skeletal muscle.[3][6][11] This liver-specific activation prevents the inhibition of cholesterol synthesis in muscle tissue, providing a mechanistic basis for avoiding the statin-associated myotoxicity.[6][8]

Direct Activation of AMPK

Independent of its conversion to bempedoyl-CoA, the free acid form of this compound directly activates AMPK, a master regulator of cellular and whole-body energy homeostasis.[3][4][5] Studies have shown that this activation is dependent on the upstream kinase, liver kinase B1 (LKB1), which phosphorylates the α-subunit of AMPK at threonine 172 (Thr172).[5][12] Notably, this activation occurs without a detectable change in the cellular adenylate energy charge (i.e., the AMP:ATP ratio), distinguishing its mechanism from canonical AMPK activators like metformin.[5][13]

Activated AMPK exerts its effects by phosphorylating and thereby inhibiting key enzymes involved in anabolic pathways:

-

Acetyl-CoA Carboxylase (ACC): Inhibition of ACC reduces the synthesis of malonyl-CoA, a critical substrate for fatty acid synthesis.[3][14]

-

HMG-CoA Reductase (HMGR): Inhibition of HMGR further suppresses the cholesterol synthesis pathway.[3][8][14]

Furthermore, AMPK activation by this compound influences glucose metabolism by downregulating key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[3][15][16] In immune cells, AMPK activation has an anti-inflammatory effect by downregulating the mitogen-activated protein kinase (MAPK) pro-inflammatory pathway, leading to reduced production of cytokines and chemokines and a decrease in high-sensitivity C-reactive protein (hsCRP) levels.[3][12][16]

Quantitative Data from Clinical Trials

The clinical development program for this compound, known as CLEAR (Cholesterol Lowering via this compound, an ACL-Inhibiting Regimen), has provided robust quantitative data on its efficacy. The tables below summarize key findings.

Table 1: LDL-C Reduction with this compound

| Trial / Condition | Background Therapy | Placebo-Corrected LDL-C Reduction (%) | Citation(s) |

|---|---|---|---|

| CLEAR Wisdom | Maximally Tolerated Statins | 17.4% | [17][18] |

| Pooled Analysis | Moderate/High-Dose Statins | 18.0% | [17][19] |

| Pooled Analysis | Statin Intolerant | 24.5% | [10][20] |

| CLEAR Tranquility | Ezetimibe | 28.5% | [1][17] |

| Combination Study | Fixed-Dose with Ezetimibe | 38.0% |[17][21] |

Table 2: Effects of this compound on Other Biomarkers

| Biomarker | Trial | Placebo-Corrected Reduction (%) | Citation(s) |

|---|---|---|---|

| Non-HDL Cholesterol | CLEAR Harmony | 13.3% | [17] |

| Apolipoprotein B (apoB) | CLEAR Harmony | 11.9% | [17] |

| Total Cholesterol | CLEAR Wisdom | 11.2% | [18] |

| hsCRP (median) | CLEAR Tranquility | 33.0% | [17] |

| hsCRP | CLEAR Outcomes | 21.6% (at 6 months) |[9] |

Experimental Protocols

Investigating the activation of AMPK by this compound involves several key experimental techniques. Detailed below are generalized protocols for foundational assays.

Western Blotting for AMPK and ACC Phosphorylation

This method is used to determine the activation state of AMPK by measuring its phosphorylation at Thr172 and the phosphorylation of its direct substrate, ACC, at Ser79.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., human hepatoma HepG2 cells) and grow to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 4 to 24 hours).[5][13]

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.[22]

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations for all samples. Denature samples in Laemmli buffer. Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[22]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies targeting phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC (typically at a 1:1000 dilution).[22]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of AMPK in a cell-free system. The ADP-Glo™ Kinase Assay is a common non-radioactive method.

Methodology:

-

Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing kinase assay buffer, recombinant AMPK enzyme, and a substrate peptide (e.g., SAMS peptide).[22]

-

Compound Addition: Add varying concentrations of this compound. Include a vehicle control (DMSO) and a known AMPK activator (e.g., A-769662) as a positive control.[22]

-

Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of approximately 10-100 µM.[22][23]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[22]

-

ADP Detection:

-

Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent, which converts the ADP generated by AMPK into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.

-

-

Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus reflects AMPK activity.[22]

LKB1-Dependence Assay using siRNA

This experiment is crucial to confirm that this compound activates AMPK via the upstream kinase LKB1.

Methodology:

-

siRNA Transfection: Transfect HepG2 cells with either a small interfering RNA (siRNA) specifically targeting LKB1 or a non-targeting (mock) control siRNA. Allow cells to incubate for approximately 48 hours to ensure knockdown of the LKB1 protein.[5]

-

Treatment and Analysis: After the incubation period, treat the transfected cells with this compound or a control.

-

Endpoint Measurement: Lyse the cells and perform a Western blot as described in Protocol 4.1 to assess the phosphorylation of AMPK and ACC. A significant reduction in this compound-induced phosphorylation in the LKB1-knockdown cells compared to the mock-transfected cells confirms that the activation is LKB1-dependent.[5]

Conclusion

This compound presents a novel dual-action mechanism for managing cardiometabolic risk. Beyond its well-established role as an ACLY inhibitor for LDL-C reduction, its ability to directly activate the AMPK signaling pathway is integral to its broader therapeutic profile.[2][3] This activation, which occurs in an LKB1-dependent manner, contributes to the inhibition of fatty acid synthesis, suppression of hepatic glucose production, and attenuation of inflammation.[5][12][15] The liver-specific conversion of this compound to its ACLY-inhibiting metabolite, coupled with the direct action of the free acid on AMPK, allows for targeted hepatic effects while minimizing the risk of muscle-related adverse events.[6][24] This comprehensive understanding of its molecular action underscores its utility for researchers and clinicians in the field of cardiovascular and metabolic disease.

References

- 1. This compound: a novel oral LDL-cholesterol lowering agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver-specific ATP-citrate lyase inhibition by this compound decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound: A Novel LDL Cholesterol–Lowering Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ETC-1002 regulates immune response, leukocyte homing, and adipose tissue inflammation via LKB1-dependent activation of macrophage AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. frontiersin.org [frontiersin.org]

- 17. This compound: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of this compound vs Placebo Added to Maximally Tolerated Statins on Low-Density Lipoprotein Cholesterol in Patients at High Risk for Cardiovascular Disease: The CLEAR Wisdom Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. join.hcplive.com [join.hcplive.com]

- 20. hcplive.com [hcplive.com]

- 21. This compound: An Emerging Therapy for Uncontrolled Low-Density Lipoprotein (LDL) Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. droracle.ai [droracle.ai]

Bempedoic Acid's Inhibition of ATP-Citrate Lyase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzyme kinetics and inhibition mechanism of bempedoic acid on ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and lipid metabolism research.

Introduction to this compound and ATP-Citrate Lyase

This compound is a lipid-lowering drug that targets the synthesis of cholesterol in the liver.[1][2] It is a prodrug that is activated in hepatocytes to its pharmacologically active form, ETC-1002-CoA.[3][4] The primary target of ETC-1002-CoA is ATP-citrate lyase (ACL), a cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate.[1][5] This reaction is a critical step in the de novo synthesis of fatty acids and cholesterol.[6] By inhibiting ACL, this compound reduces the pool of acetyl-CoA available for these biosynthetic pathways, leading to a reduction in cholesterol production.[4]

Mechanism of Action and Inhibition Kinetics

ETC-1002, the active form of this compound, is a potent inhibitor of ATP-citrate lyase. Kinetic studies have elucidated the specific mechanism by which it exerts its inhibitory effect.

Competitive Inhibition with Respect to Coenzyme A

ETC-1002-CoA acts as a competitive inhibitor of ATP-citrate lyase with respect to Coenzyme A.[7][8] This means that ETC-1002-CoA and Coenzyme A compete for binding to the same active site on the enzyme. The inhibition is reversible, and its potency is quantified by the inhibition constant (Ki).

Non-Competitive Inhibition with Respect to Citrate and ATP

In contrast to its interaction with Coenzyme A, the inhibition of ATP-citrate lyase by ETC-1002-CoA is non-competitive with respect to the other substrates, citrate and ATP.[7] This indicates that ETC-1002-CoA binds to a site on the enzyme that is distinct from the binding sites for citrate and ATP.

Quantitative Inhibition Data

The following table summarizes the key quantitative data for the inhibition of ATP-citrate lyase by the active form of this compound, ETC-1002-CoA.

| Parameter | Value | Substrate | Inhibition Type | Source |

| Ki | 2 µM | Coenzyme A | Competitive | [7] |

| IC50 | 17.8 µM | - | - | [9] |

| Inhibition vs. Citrate | - | Citrate | Non-competitive | [7] |

| Inhibition vs. ATP | - | ATP | Non-competitive | [7] |

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the activation of this compound and its subsequent inhibition of ATP-citrate lyase within the cholesterol biosynthesis pathway.

Experimental Protocols

The kinetic parameters of this compound's active form, ETC-1002-CoA, on ATP-citrate lyase have been determined using in vitro enzyme assays. A detailed methodology for a common radiolabel-based assay is provided below.[10]

Objective

To determine the enzymatic activity of recombinant human ATP-citrate lyase and assess the inhibitory potential of test compounds.

Materials and Reagents

-

[14C]-Citrate[10]

-

Coenzyme A (CoA)[10]

-

Adenosine Triphosphate (ATP)[10]

-

Magnesium Chloride (MgCl2)[10]

-

Potassium Chloride (KCl)[10]

-

Dithiothreitol (DTT)[10]

-

Tris Buffer[10]

-

EDTA[10]

-

MicroScint-O Scintillation Fluid[10]

-

384-well plates[10]

-

Liquid Scintillation Counter[10]

Assay Buffer Composition

-

87 mM Tris, pH 8.0

-

20 µM MgCl2

-

10 mM KCl

-

10 mM DTT

Experimental Workflow Diagram

Detailed Procedure

-

Reaction Setup: In a 384-well plate, set up the reaction mixture in a final volume of 20 µL containing the assay buffer, 100 µM CoA, 400 µM ATP, and 150 µM [14C]-citrate (specific activity: 2 µCi/µmol).[10]

-

Enzyme Addition: Add purified recombinant human ACL to initiate the reaction.[10]

-

Inhibitor Addition: For inhibition studies, add varying concentrations of ETC-1002-CoA to the reaction mixture.

-

Incubation: Incubate the reaction plate at 37°C for 3 hours.[10]

-

Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA.[10]

-

Scintillation Counting: Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.[10]

-

Data Acquisition: Measure the amount of [14C]-acetyl-CoA produced using a liquid scintillation counter. The signal is directly proportional to the enzyme activity.[10]

Logical Relationship of Inhibition

The following diagram illustrates the logical relationship of the competitive inhibition of ATP-citrate lyase by ETC-1002-CoA.

Conclusion

This compound, through its active form ETC-1002-CoA, is a potent and specific inhibitor of ATP-citrate lyase. Its competitive inhibition with respect to Coenzyme A provides a clear mechanism for reducing the synthesis of acetyl-CoA, a fundamental building block for cholesterol. The detailed kinetic data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists working to understand and develop novel therapies for hypercholesterolemia and related metabolic disorders.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. This compound (ETC-1002): ATP Citrate Lyase Inhibitor: Review of a First-in-Class Medication with Potential Benefit in Statin-Refractory Cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

- 9. AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. cusabio.com [cusabio.com]

- 13. Recombinant Human ACLY/acly/ATP citrate lyase Protein (His Tag) - Elabscience® [elabscience.com]

Unraveling the Preclinical Pharmacology of Bempedoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Bempedoic acid, a first-in-class ATP-citrate lyase (ACL) inhibitor, has emerged as a valuable therapeutic agent for managing hypercholesterolemia, particularly in patients with statin intolerance. This technical guide provides an in-depth exploration of the preclinical pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used in its preclinical evaluation. Quantitative data from key studies are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its preclinical science.

Mechanism of Action: A Dual Approach to Lipid Lowering

This compound is a prodrug that undergoes activation primarily in the liver to its active form, this compound-CoA (ETC-1002-CoA).[1][2][3] This liver-specific activation is mediated by the enzyme very long-chain acyl-CoA synthetase-1 (ACSVL1), which is abundant in the liver but absent in skeletal muscle.[4][5][6] This targeted activation is a key factor in this compound's favorable muscle safety profile compared to statins.[5][6]

Once activated, this compound-CoA exerts its lipid-lowering effects through a dual mechanism:

-

Inhibition of ATP-Citrate Lyase (ACL): this compound-CoA is a potent inhibitor of ACL, a key enzyme in the cholesterol biosynthesis pathway, acting upstream of HMG-CoA reductase (the target of statins).[1][2][3] By inhibiting ACL, this compound decreases the synthesis of acetyl-CoA, a fundamental building block for cholesterol and fatty acid production.[1][3] This reduction in hepatic cholesterol synthesis leads to the upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol (LDL-C) from the circulation.[5][7]

-

Activation of AMP-Activated Protein Kinase (AMPK): Preclinical studies have demonstrated that this compound also activates AMPK, a central regulator of cellular energy metabolism.[5][8][9] AMPK activation further contributes to lipid lowering by inhibiting key enzymes involved in cholesterol and fatty acid synthesis.[5][9]

The following diagram illustrates the primary mechanism of action of this compound.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various preclinical species, including rats and monkeys.

| Parameter | Rat | Monkey | Human | Reference |

| Tmax (h) | ~1.5 | ~2.0 | ~3.5 | [10] |

| Half-life (h) | 4.8 - 8.4 | 1.5 - 2.5 | 15-24 | [5][11] |

| Bioavailability (%) | ~29 | ~9 | Not specified | |

| Protein Binding (%) | >99 | >99 | >99 | [10] |

| Primary Route of Elimination | Metabolism (Glucuronidation) | Metabolism (Glucuronidation) | Metabolism (Glucuronidation) | [10] |

Table 1: Summary of Preclinical and Clinical Pharmacokinetic Parameters of this compound.

Preclinical Pharmacodynamics: Efficacy in Animal Models

The lipid-lowering efficacy of this compound has been demonstrated in several preclinical models of hyperlipidemia and atherosclerosis.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Female Zucker (fa/fa) rats | Not specified | Dose-dependent reduction in non-HDL-C, triglycerides, and non-esterified fatty acids. Increased HDL-C. | [5] |

| LDLr-/- mice on a high-fat, high-cholesterol diet | 3-30 mg/kg/day for 12 weeks | Reduction in cholesterol by up to 50% and triglycerides by up to 64%. Attenuated aortic inflammation. | [5] |

| Yucatan minipigs with LDLr deficiency on a high-cholesterol diet | Not specified | Attenuated increases in total cholesterol, LDL-C, and HDL-C. Reduced atherosclerotic plaque development. | [5] |

Table 2: Summary of Pharmacodynamic Effects of this compound in Preclinical Models.

Experimental Protocols

In Vitro ACL Inhibition Assay

Objective: To determine the inhibitory activity of this compound-CoA on ATP-citrate lyase.

Methodology:

-

Enzyme Source: Recombinant human ACL.

-

Substrates: [14C]-citrate, CoA, and ATP.

-

Assay Buffer: 87 mM Tris (pH 8.0), 20 µM MgCl2, 10 mM KCl, and 10 mM DTT.

-

Procedure: a. Test compounds (e.g., this compound-CoA) are added to a 96-well plate. b. The reaction is initiated by adding the enzyme and substrates. c. The mixture is incubated at room temperature. d. The reaction is stopped, and the amount of [14C]-acetyl-CoA formed is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve. An IC50 of 29 µM has been reported for this compound's active form against hepatic ATP-citrate lyase.[12]

The following diagram outlines the workflow for the in vitro ACL inhibition assay.

In Vivo Hyperlipidemia Model in LDLr-/- Mice

Objective: To evaluate the efficacy of this compound in a diet-induced model of hyperlipidemia and atherosclerosis.

Methodology:

-

Animal Model: Male LDL receptor-deficient (LDLr-/-) mice.

-

Diet: Mice are fed a high-fat, high-cholesterol diet (e.g., containing 21% fat and 0.2% cholesterol by weight) for a specified period (e.g., 12 weeks) to induce hyperlipidemia and atherosclerosis.

-

Treatment: this compound is administered orally, typically mixed in the diet or via gavage, at various doses (e.g., 3-30 mg/kg/day). A control group receives the high-fat diet without the drug.

-

Sample Collection: Blood samples are collected at baseline and at the end of the study for lipid analysis. At the end of the study, mice are euthanized, and tissues (e.g., aorta, liver) are collected for analysis.

-

Lipid Analysis: Plasma total cholesterol, HDL-C, LDL-C, and triglycerides are measured using standard enzymatic assays.

-

Atherosclerosis Assessment: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified using image analysis software.

-

Gene Expression Analysis: Aortic tissue can be analyzed by quantitative PCR to assess the expression of inflammatory genes.

Safety Pharmacology

Preclinical safety pharmacology studies have been conducted in mice, rats, and monkeys with oral administration of this compound for up to 52 weeks.[13] These studies did not identify any significant risks to the central nervous system, cardiovascular system, or respiratory system at exposures exceeding those observed in clinical studies.[13]

Conclusion

The preclinical pharmacology of this compound is well-characterized, demonstrating a unique, liver-specific mechanism of action that effectively lowers LDL-C and attenuates atherosclerosis in various animal models. Its dual action on ACL inhibition and AMPK activation, combined with a favorable safety profile, underscores its potential as a significant therapeutic option for the management of hypercholesterolemia. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals in the field of cardiovascular and metabolic diseases.

References

- 1. Effects of this compound in Acute Myocardial Infarction in Rats: No Cardioprotection and No Hidden Cardiotoxicity [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Liver-specific ATP-citrate lyase inhibition by this compound decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] this compound (ETC-1002): an Investigational Inhibitor of ATP Citrate Lyase | Semantic Scholar [semanticscholar.org]

- 5. This compound and its role in contemporary management of hyperlipidemia in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: An Emerging Therapy for Uncontrolled Low-Density Lipoprotein (LDL) Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: Lipid Lowering for Cardiovascular Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beneficial Effects of this compound Treatment in Polycystic Kidney Disease Cells and Mice | bioRxiv [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [research-repository.griffith.edu.au]

- 12. selleckchem.com [selleckchem.com]

- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Bempedoic Acid and Its Effects on Hepatic Lipid Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bempedoic acid is a first-in-class oral therapeutic agent designed to lower low-density lipoprotein cholesterol (LDL-C). It is a prodrug that undergoes activation in the liver, where it subsequently inhibits a key enzyme in the cholesterol biosynthesis pathway, ATP-citrate lyase (ACL). This liver-specific mechanism of action minimizes the risk of muscle-related side effects commonly associated with statins. In addition to its primary effect on cholesterol synthesis, this compound also activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, further contributing to its beneficial effects on lipid and glucose metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on hepatic lipid metabolism, quantitative data from pivotal clinical trials, and detailed experimental methodologies for key assays.

Mechanism of Action

This compound exerts its lipid-lowering effects through a dual mechanism in the liver, involving the inhibition of ATP-citrate lyase (ACL) and the activation of AMP-activated protein kinase (AMPK).[1]

Liver-Specific Activation

This compound is administered as an inactive prodrug. In the liver, it is converted to its active form, bempedoil-CoA (ETC-1002-CoA), by the enzyme very long-chain acyl-CoA synthetase 1 (ACSVL1).[2][3] This enzyme is highly expressed in the liver but is absent in skeletal muscle.[3][4] This liver-specific activation is a key feature of this compound, as it is not converted to its active form in muscle tissue, thereby avoiding the potential for muscle-related adverse effects that can be seen with statins.[2][5]

References

- 1. profiles.wustl.edu [profiles.wustl.edu]

- 2. CLEAR Wisdom: this compound Linked with Reduced LDL Levels as Statin Add-on | Cardio Care Today [cardiocaretoday.com]

- 3. This compound Boosts LDL Cholesterol-Lowering in Statin-Treated CVD Patients: CLEAR Harmony | tctmd.com [tctmd.com]

- 4. Safety and Efficacy of this compound to Reduce LDL Cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of total hepatic low density lipoprotein receptor levels in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Bempedoic Acid's Action: A Technical Guide to the Role of ACSVL1 in its Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid is a novel, first-in-class ATP-citrate lyase (ACL) inhibitor approved for the treatment of hypercholesterolemia. A key feature of its mechanism, and a significant contributor to its favorable safety profile, is its reliance on the enzyme Very Long-Chain Acyl-CoA Synthetase 1 (ACSVL1) for its activation. This technical guide provides an in-depth exploration of the critical role of ACSVL1 in the bioactivation of this compound, detailing the underlying molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this essential step in the drug's mechanism of action. The liver-specific expression of ACSVL1 is fundamental to the targeted action of this compound, minimizing the potential for muscle-related adverse effects often associated with other lipid-lowering therapies.

Introduction: The Prodrug Nature of this compound

This compound (also known as ETC-1002) is administered as an inactive prodrug.[1][2][3] Its therapeutic efficacy is entirely dependent on its conversion to an active form, bempedoyl-CoA (ETC-1002-CoA).[1][4] This conversion is catalyzed by the enzyme Very Long-Chain Acyl-CoA Synthetase 1 (ACSVL1).[1][2][3] The active bempedoyl-CoA then inhibits ATP-citrate lyase (ACL), a key enzyme in the cholesterol biosynthesis pathway, upstream of HMG-CoA reductase, the target of statins.[3][5][6]

ACSVL1: The Gatekeeper of this compound Activation

ACSVL1 is an acyl-CoA synthetase with a preference for long-chain fatty acids.[7] Crucially, ACSVL1 is highly expressed in the liver but is largely absent in skeletal muscle.[2][5][8] This tissue-specific expression pattern is the cornerstone of this compound's liver-targeted action.[1][9] In the liver, ACSVL1 efficiently converts this compound to bempedoyl-CoA, leading to the inhibition of cholesterol synthesis.[1][7] In contrast, the lack of ACSVL1 in skeletal muscle prevents this activation, thereby avoiding the potential for myotoxicity that can be associated with the inhibition of cholesterol synthesis in muscle tissue.[2][5][9]

Signaling Pathway of this compound Activation and Action

The following diagram illustrates the activation of this compound by ACSVL1 and its subsequent mechanism of action in a hepatocyte.

Quantitative Data on ACSVL1-Mediated Activation

Several key studies have quantified the interaction between this compound and ACSVL1, as well as the downstream effects.

| Parameter | Value | Experimental System | Reference |

| Inhibition of ACL by Bempedoyl-CoA (Ki) | 2 µM | Recombinant human ACL | [1] |

| Reduction in Bempedoyl-CoA formation with ACSVL1 siRNA knockdown | 85% | McArdle cells | [1] |

| Reduction in LDL-C with this compound (180 mg/day) | 17% - 28% | Clinical Trials (Statin-naïve patients) | [10] |

| Reduction in hs-CRP with this compound | 20% - 30% | Phase III Clinical Trials | [2] |

| ACSL1 Contribution to Total Hepatic ACSL Activity | ~50% | Mouse liver homogenates | [11] |

Table 1: Key Quantitative Data on this compound Activation and Efficacy

Experimental Protocols

The following sections detail the methodologies for key experiments that have been instrumental in defining the role of ACSVL1 in this compound activation.

ACSVL1 Substrate Competition Assay

This assay is used to determine the substrate specificity of ACSVL1 and to assess the ability of this compound to compete with natural fatty acids for the enzyme's active site.

Objective: To evaluate the competition between this compound and various fatty acids for ACSVL1-mediated CoA ligation.

Methodology:

-

Enzyme Source: Microsomal fractions from primary human hepatocytes or recombinant human ACSVL1 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A (CoA), and MgCl2.

-

Substrates: Use radiolabeled this compound (e.g., [14C]this compound) as the primary substrate. A panel of unlabeled long-chain fatty acids (e.g., palmitic acid, oleic acid, linoleic acid with C16 and C18 carbon lengths showing near complete inhibition) are used as competitors at various concentrations.[7]

-

Assay Procedure: a. Pre-incubate the enzyme source with the reaction buffer. b. Initiate the reaction by adding the radiolabeled this compound and the competitor fatty acid. c. Incubate the reaction at 37°C for a defined period. d. Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid). e. Extract the resulting radiolabeled bempedoyl-CoA.

-

Quantification: Measure the amount of radiolabeled bempedoyl-CoA formed using liquid scintillation counting.

-

Data Analysis: Plot the rate of bempedoyl-CoA formation as a function of the competitor fatty acid concentration to determine the inhibitory potency (e.g., IC50) of each fatty acid.

siRNA-Mediated Knockdown of ACSVL1

This experiment is designed to confirm the specific requirement of ACSVL1 for the activation of this compound in a cellular context.

Objective: To determine the effect of reducing ACSVL1 expression on the formation of bempedoyl-CoA and the subsequent inhibition of cholesterol synthesis by this compound.

Methodology:

-

Cell Culture: Culture a suitable human liver cell line, such as McArdle cells, which endogenously express ACSVL1.[1]

-

siRNA Transfection: Transfect the cells with either a small interfering RNA (siRNA) specifically targeting ACSVL1 mRNA or a non-targeting control siRNA.

-

Incubation: Allow the cells to incubate for a period sufficient to achieve significant knockdown of the ACSVL1 protein (e.g., 48-72 hours).

-

Treatment: Treat the transfected cells with this compound.

-

Analysis of Bempedoyl-CoA Formation: a. Lyse the cells and extract the metabolites. b. Quantify the intracellular concentration of bempedoyl-CoA using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Analysis of Cholesterol Synthesis: a. In a parallel set of experiments, treat the transfected cells with this compound and a radiolabeled cholesterol precursor (e.g., [14C]acetate). b. Extract the cellular lipids and separate the cholesterol fraction. c. Measure the incorporation of the radiolabel into cholesterol using scintillation counting to determine the rate of de novo cholesterol synthesis.

-

Western Blot Analysis: Confirm the knockdown of ACSVL1 protein levels by performing Western blot analysis on cell lysates using an antibody specific for ACSVL1.

Conclusion

The activation of the prodrug this compound is critically dependent on the enzyme ACSVL1. The liver-specific expression of ACSVL1 ensures that the active form, bempedoyl-CoA, is generated predominantly in the intended target organ, thereby inhibiting hepatic cholesterol synthesis and upregulating LDL receptor expression to lower circulating LDL-C. This targeted activation mechanism, a direct consequence of the tissue distribution of ACSVL1, provides a clear biochemical basis for the observed efficacy and favorable safety profile of this compound, particularly with regard to the avoidance of muscle-related side effects. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and a deeper understanding of this important therapeutic agent.

References

- 1. Liver-specific ATP-citrate lyase inhibition by this compound decreases LDL-C and attenuates atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound: An Emerging Therapy for Uncontrolled Low-Density Lipoprotein (LDL) Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver-specific Loss of Long Chain Acyl-CoA Synthetase-1 Decreases Triacylglycerol Synthesis and β-Oxidation and Alters Phospholipid Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]

Bempedoic Acid's Impact on Inflammatory Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid, an ATP-citrate lyase (ACLY) inhibitor approved for the management of hypercholesterolemia, exhibits significant anti-inflammatory properties that extend beyond its lipid-lowering effects. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates inflammatory gene expression. The core of its anti-inflammatory action lies in the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and inflammatory signaling. This guide summarizes the quantitative effects of this compound on key inflammatory markers, details the experimental protocols to assess these effects, and visualizes the underlying signaling pathways.

Core Mechanism of Anti-Inflammatory Action

This compound's primary anti-inflammatory mechanism is centered on the activation of AMPK. Unlike its lipid-lowering effect, which requires conversion to its active CoA form in the liver, the free acid form of this compound can activate AMPK.[1] This activation occurs via a liver kinase B1 (LKB1)-dependent mechanism in immune cells such as macrophages.[2][3]

Activated AMPK serves as a crucial energy sensor and metabolic regulator that, in the context of inflammation, acts to suppress pro-inflammatory signaling cascades. A key downstream effect of AMPK activation by this compound is the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which includes key inflammatory kinases such as JNK, p38, and ERK.[1][4] By inhibiting these pathways, this compound effectively reduces the production and release of a wide array of pro-inflammatory cytokines and chemokines.[2][4]

Signaling Pathway of this compound's Anti-Inflammatory Effects

Quantitative Impact on Inflammatory Markers

This compound has been shown to significantly reduce the levels of key inflammatory markers both in vitro and in vivo. The most consistently reported finding is the reduction of high-sensitivity C-reactive protein (hsCRP), a clinical biomarker of systemic inflammation.[5][6]

Table 1: Effect of this compound on hsCRP Levels in Clinical Trials

| Trial/Analysis | Patient Population | This compound Dose | Comparator | hsCRP Reduction (Median % Change from Baseline) | Citation(s) |

| Pooled Phase 3 Trials | Hypercholesterolemia | 180 mg/day | Placebo | -21.6% to -28.5% | [7] |

| Meta-Analysis | Hypercholesterolemia | 180 mg/day | Placebo | -23.4% | [6] |

| CLEAR Harmony (hsCRP ≥2 mg/L) | ASCVD and/or HeFH | 180 mg/day | Placebo | -26.5% (placebo-corrected) | [8] |

Table 2: In Vitro Effects of ETC-1002 (this compound) on Pro-inflammatory Mediator Release in LPS-Stimulated Human Monocyte-Derived Macrophages

| Mediator | ETC-1002 Concentration | % Inhibition (compared to LPS alone) |

| Cytokines | ||

| IL-6 | 10 µM | ~40% |

| 30 µM | ~60% | |

| TNF-α | 10 µM | ~25% |

| 30 µM | ~50% | |

| IL-8 | 10 µM | ~30% |

| 30 µM | ~55% | |

| Chemokines | ||

| CCL2 (MCP-1) | 10 µM | ~35% |

| 30 µM | ~55% | |

| CXCL10 | 10 µM | ~40% |

| 30 µM | ~65% | |

| CCL5 (RANTES) | 10 µM | ~20% |

| 30 µM | ~45% |

Data adapted from Filippov S, et al. J Lipid Res. 2013.[4]

Detailed Experimental Protocols

LPS-Induced Cytokine Release Assay in Macrophages

This protocol outlines the methodology to assess the effect of this compound on the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Human or murine macrophage cell lines (e.g., THP-1, RAW 264.7) or primary human monocyte-derived macrophages (MDMs) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 24- or 96-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/mL and allowed to adhere overnight.

-

This compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 30, 100 µM) or vehicle control (e.g., DMSO). Cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. A set of wells should remain unstimulated as a negative control.

-

Incubation: The plates are incubated for a period of 6 to 24 hours, depending on the specific cytokine being measured.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis of AMPK and MAPK Phosphorylation

This protocol describes the detection of the phosphorylation status of AMPK and MAPK pathway proteins (JNK, p38, ERK) by Western blotting, which is indicative of their activation state.

-

Cell Treatment and Lysis: Macrophages are treated with this compound and/or LPS as described in the previous protocol for a shorter duration (e.g., 15-60 minutes) to capture signaling events. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AMPKα (Thr172), phospho-JNK (Thr183/Tyr185), phospho-p38 (Thr180/Tyr182), phospho-ERK1/2 (Thr202/Tyr204)). Antibodies against the total forms of these proteins and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping the membrane.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein and/or the loading control.

Conclusion and Future Directions

This compound demonstrates clear anti-inflammatory effects by activating the LKB1-AMPK signaling pathway, which in turn suppresses MAPK-mediated inflammatory gene expression. This mechanism, independent of its lipid-lowering action, positions this compound as a potentially valuable therapeutic agent for conditions with an underlying inflammatory component beyond hypercholesterolemia.

Future research should focus on further elucidating the downstream targets of the AMPK pathway modulated by this compound and exploring its anti-inflammatory efficacy in a broader range of in vivo models of inflammatory diseases. A more comprehensive understanding of its impact on the expression of a wider array of inflammatory genes at the transcriptional level will also be beneficial. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-inflammatory potential of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. benchchem.com [benchchem.com]

- 3. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. The effect of this compound on histopathologic changes associated with natural aging in rat lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on atherogenic lipids and inflammation: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 8. Effects of this compound on Markers of Inflammation and Lp(a) - American College of Cardiology [acc.org]

Bempedoic Acid in Preclinical Models of Non-Alcoholic Fatty Liver Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health concern, with a pressing need for effective therapeutic interventions. Bempedoic acid, an ATP-citrate lyase (ACLY) inhibitor approved for the treatment of hypercholesterolemia, has emerged as a promising candidate for the management of NAFLD. This technical guide provides an in-depth analysis of the preclinical evidence for this compound's efficacy in various animal models of NAFLD. It details the molecular mechanisms of action, summarizes key quantitative outcomes, outlines experimental methodologies, and visualizes the core signaling pathways and study designs. The collective data from these preclinical studies suggest that this compound mitigates hepatic steatosis, inflammation, and fibrosis through a dual mechanism of ACLY inhibition and AMP-activated protein kinase (AMPK) activation, positioning it as a compelling molecule for further clinical investigation in NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH).

Core Mechanisms of Action

This compound is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA.[1][2] This liver-specific activation is a key feature, minimizing the potential for off-target effects in tissues such as skeletal muscle.[1] Bempedoyl-CoA exerts its therapeutic effects in the context of NAFLD through two primary mechanisms:

-

ATP-Citrate Lyase (ACLY) Inhibition: ACLY is a crucial enzyme in the cytoplasm that converts citrate into acetyl-CoA, a fundamental building block for the synthesis of both fatty acids and cholesterol.[1][2] By inhibiting ACLY, this compound reduces the pool of acetyl-CoA available for de novo lipogenesis, thereby directly decreasing the production of fatty acids and cholesterol in the liver.[1][2]

-

AMP-Activated Protein Kinase (AMPK) Activation: this compound also activates AMPK, a central regulator of cellular energy homeostasis.[1][2][3] AMPK activation leads to the phosphorylation and inhibition of key enzymes involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.[3] Concurrently, AMPK activation stimulates catabolic pathways, including fatty acid oxidation.[3]

The synergistic action of ACLY inhibition and AMPK activation results in a significant reduction in hepatic lipid accumulation and an improvement in overall hepatic metabolism.

Signaling Pathway of this compound in Hepatocytes

Quantitative Data from Preclinical Studies

The efficacy of this compound has been evaluated in several preclinical models of NAFLD, primarily in rodents. These studies have consistently demonstrated beneficial effects on key parameters of liver health. The following tables summarize the quantitative findings from representative studies.

Table 1: Effects of this compound in a Long-Term High-Fat Diet-Induced NASH Mouse Model

Study Reference: Sanjay K.V., et al. Curr Res Pharmacol Drug Discov. 2021.[4][5]

| Parameter | HFD Control | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |

| Body Weight Gain | Increased | Inhibited | Inhibited |

| Plasma ALT (U/L) | Significantly Elevated | Statistically Significant Reduction | Statistically Significant Reduction |

| Plasma AST (U/L) | Significantly Elevated | Statistically Significant Reduction | Statistically Significant Reduction |

| Hepatic Triglycerides (mg/g liver) | Significantly Increased | Statistically Significant Reduction | Statistically Significant Reduction |

| Hepatic Total Cholesterol (mg/g liver) | Significantly Increased | Statistically Significant Reduction | Statistically Significant Reduction |

| NAFLD Activity Score (NAS) | Elevated | Significant Improvement | Significant Improvement |

| Steatosis Score | High | Statistically Significant Reduction | Statistically Significant Reduction |

| Lobular Inflammation | Present | Reduction (not statistically significant) | Reduction (not statistically significant) |

| Hepatocellular Ballooning | Present | Significant Reduction | Significant Reduction |

Table 2: Effects of this compound in a High-Fat, High-Fructose Diet-Induced Hepatic Steatosis Rat Model

Study Reference: As inferred from multiple reviews and abstracts.[6][7][8]

| Parameter | HFHFr Control | This compound (30 mg/kg/day) |

| Hepatic Steatosis | Developed | Significantly Reduced |

| Liver Weight | Normal | 66% Increase (due to hepatocyte hypertrophy without inflammation)[7] |

| Hepatic H₂S Production | Reduced | Restored |

| PPARα Activity | Normal | Activated |

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the findings, this section details the methodologies employed in key preclinical studies of this compound in NAFLD models.

Long-Term High-Fat Diet (HFD)-Induced NASH Model in Mice

-

Animal Model: Male C57BL/6 mice.[4]

-

Diet and Induction of NASH: Mice were fed a high-fat diet (60% kcal from fat) for 32 weeks to induce a NASH phenotype that closely mimics human disease progression.[4]

-

Treatment Protocol: Following the 32-week induction period, mice were orally administered this compound at doses of 10 mg/kg/day or 30 mg/kg/day for 5 weeks.[4] A control group of HFD-fed mice received the vehicle.[4]

-

Biochemical Analysis:

-

Histological Analysis:

-

Gene Expression Analysis: Hepatic gene expression of inflammatory and fibrotic markers such as Mcp-1/Ccl2, Timp-1, and Col1α1 was analyzed.[4]

High-Fat, High-Fructose (HFHFr) Diet-Induced Hepatic Steatosis Model in Rats

-

Diet and Induction of Steatosis: Rats were fed a high-fat diet supplemented with 10% (w/v) fructose in their drinking water for three months to induce hepatic steatosis.[7]

-

Treatment Protocol: During the third month of the dietary intervention, a group of rats was orally administered this compound at a dose of 30 mg/kg/day.[7]

-

Biochemical and Molecular Analysis:

-

Histological Analysis: Liver sections were analyzed for steatosis, and hepatocyte morphology was examined.[7]

Experimental Workflow for a Preclinical NAFLD Study

Discussion and Future Perspectives

The preclinical data strongly support the therapeutic potential of this compound in the context of NAFLD. The consistent reduction in hepatic steatosis across different animal models and dietary interventions underscores the robustness of its mechanism of action.[7][9] The observed improvements in the NAFLD Activity Score, particularly the reduction in hepatocellular ballooning, are encouraging, as ballooning is a key feature of NASH and is associated with disease progression.[4]

While the anti-inflammatory effects, as measured by lobular inflammation scores, were not consistently statistically significant in all studies, the significant reduction in the expression of pro-inflammatory genes suggests a modulatory effect on inflammatory pathways.[4] Furthermore, the anti-fibrotic potential of this compound, indicated by the downregulation of fibrotic genes, warrants further investigation in more advanced models of liver fibrosis.[4]

Future preclinical research should focus on elucidating the long-term effects of this compound on the progression of fibrosis and the development of hepatocellular carcinoma. Head-to-head comparison studies with other emerging NAFLD therapies would also be valuable in positioning this compound within the evolving therapeutic landscape. Ultimately, the promising preclinical findings detailed in this guide provide a strong rationale for the continued clinical evaluation of this compound as a treatment for patients with NAFLD and NASH.

References

- 1. researchgate.net [researchgate.net]

- 2. frontiersin.org [frontiersin.org]

- 3. This compound, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP citrate lyase inhibitor this compound alleviate long term HFD induced NASH through improvement in glycemic control, reduction of hepatic triglycerides & total cholesterol, modulation of inflammatory & fibrotic genes and improvement in NAS score - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATP citrate lyase inhibitor this compound alleviate long term HFD induced NASH through improvement in glycemic control, reduction of hepatic triglycerides & total cholesterol, modulation of inflammatory & fibrotic genes and improvement in NAS score - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Restores Liver H2S Production in a Female Sprague-Dawley Rat Dietary Model of Non-Alcoholic Fatty Liver [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Demonstrated a new beneficial effect of this compound in an experimental rat model of non-alcoholic fatty liver disease. This drug has been approved for use in humans for the treatment of hypercholesterolemia - IBUB - Institut de Biomedicina de la Universitat de Barcelona [ub.edu]

- 9. Pathogenesis of and major animal models used for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Cardiovascular Efficacy of Bempedoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bempedoic acid, a first-in-class ATP-citrate lyase (ACLY) inhibitor, has emerged as a promising therapeutic agent for managing hypercholesterolemia and reducing cardiovascular risk. Its unique liver-specific mechanism of action, which involves the dual inhibition of cholesterol synthesis and the activation of the AMP-activated protein kinase (AMPK) pathway, positions it as a valuable alternative or adjunct to statin therapy. This technical guide provides a comprehensive overview of the preclinical cardiovascular outcome studies that have elucidated the therapeutic potential of this compound. It details the quantitative effects on lipid profiles, atherosclerosis development, and vascular inflammation across various animal models, outlines the experimental protocols employed in these key studies, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action

This compound is a prodrug that is activated primarily in the liver to its active form, bempedoyl-CoA.[1] This liver specificity is due to the presence of the activating enzyme, very long-chain acyl-CoA synthetase-1 (ACSVL1), in hepatocytes and its absence in skeletal muscle, thereby minimizing the risk of muscle-related side effects commonly associated with statins.[1]

Bempedoyl-CoA exerts its cardiovascular protective effects through a dual mechanism:

-

ATP-Citrate Lyase (ACLY) Inhibition: By inhibiting ACLY, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway, this compound reduces the synthesis of cholesterol in the liver. This leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the circulation.[1]

-

AMP-Activated Protein Kinase (AMPK) Activation: this compound also activates AMPK, a key regulator of cellular energy metabolism. AMPK activation further contributes to the reduction of cholesterol and fatty acid synthesis and has been shown to have anti-inflammatory effects.[1]

The following diagram illustrates the signaling pathway of this compound's action.

Quantitative Data from Preclinical Studies

Numerous preclinical studies in various animal models have demonstrated the efficacy of this compound in improving cardiovascular outcomes. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Plasma Lipids

| Animal Model | Diet | Treatment and Duration | % Reduction in Total Cholesterol | % Reduction in LDL-C | % Reduction in Triglycerides | Reference |

| Ldlr-/- Mice | High-Fat, High-Cholesterol | 30 mg/kg/day for 12 weeks | Up to 50% | - | Up to 64% | [2] |

| LDLR+/- Miniature Pigs | High-Fat, High-Cholesterol | 10 mg/kg/day for 160 days | Up to 40% | Up to 61% | No significant change | [3][4] |

| LDLR-/- Miniature Pigs | High-Fat, High-Cholesterol | 10 mg/kg/day for 160 days | Up to 27% | Up to 29% | No significant change | [3][4] |

Table 2: Effects of this compound on Atherosclerosis

| Animal Model | Diet/Model | Treatment and Duration | % Reduction in Aortic Lesion Area | % Reduction in Coronary Artery Lesion Area | Reference |

| Ldlr-/- Mice | High-Fat, High-Cholesterol | 30 mg/kg/day for 12 weeks | 44% (aortic sinus) | - | [2] |

| LDLR+/- Miniature Pigs | High-Fat, High-Cholesterol | 10 mg/kg/day for 160 days | 58% (en face raised lesion) | 40% (LAD) | [3][4] |

| LDLR-/- Miniature Pigs | High-Fat, High-Cholesterol | 10 mg/kg/day for 160 days | 47% | 48% (LAD) | [3][4] |

Table 3: Effects of this compound on Vascular Inflammation and Aneurysm Formation

| Animal Model | Model | Treatment and Duration | Key Findings | Reference |

| ApoE-/- Mice | Angiotensin II-induced Abdominal Aortic Aneurysm | 30 mg/kg/day for 28 days | Limits aneurysm formation, reduces mortality from aortic rupture, decreases macrophage and neutrophil recruitment to the aortic wall. | [5] |

| Ldlr-/- Mice | High-Fat, High-Cholesterol | 30 mg/kg/day for 12 weeks | Attenuated expression of pro-inflammatory M1 genes in the aorta. | [2] |

Experimental Protocols

This section details the methodologies for the key preclinical studies cited, providing a framework for understanding and potentially replicating the research.

Atherosclerosis Study in Ldlr-/- Mice

-

Animal Model: Male Low-density lipoprotein receptor-deficient (Ldlr-/-) mice.

-

Diet: A high-fat, high-cholesterol diet (42% kcal from fat, 0.2% cholesterol) was administered to induce atherosclerosis.

-

Drug Administration: this compound was supplemented in the diet at doses of 3, 10, and 30 mg/kg body weight/day.

-

Study Duration: 12 weeks.

-

Key Outcome Measures:

-

Plasma Lipids: Total cholesterol and triglycerides were measured using enzymatic colorimetric assays.

-

Atherosclerosis Assessment: Aortic sinus lesion area was quantified by staining serial cryosections with Oil Red O and counterstaining with hematoxylin.

-

Gene Expression Analysis: Aortic gene expression of inflammatory markers was analyzed by quantitative real-time PCR (qPCR).

-

The following diagram illustrates the experimental workflow for this study.

Atherosclerosis Study in LDLR-Deficient Miniature Pigs

-

Animal Model: Yucatan miniature pigs heterozygous (LDLR+/-) or homozygous (LDLR-/-) for LDL receptor deficiency.

-

Diet: A high-fat, cholesterol-containing diet (34% kcal from fat, 0.2% cholesterol).

-

Drug Administration: this compound was orally administered at a dose of 10 mg/kg/day.

-

Study Duration: 160 days.

-

Key Outcome Measures:

-

Plasma Lipids: Total cholesterol and LDL-C were measured at regular intervals.

-

Atherosclerosis Assessment: Aortic atherosclerosis was assessed by en face analysis of Sudan IV-stained aortas. Coronary artery atherosclerosis was evaluated by histological analysis of the left anterior descending (LAD) artery.

-

Abdominal Aortic Aneurysm Study in ApoE-/- Mice

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.

-

Aneurysm Induction: Abdominal aortic aneurysm (AAA) was induced by continuous infusion of angiotensin II (1000 ng/kg/min) via osmotic mini-pumps.

-

Drug Administration: this compound was administered at a dose of 30 mg/kg/day.

-

Study Duration: 28 days.

-

Key Outcome Measures:

-

Aneurysm Formation: Aortic diameter was measured by ultrasound.

-

Mortality: Survival rates were monitored throughout the study.

-

Histological Analysis: Aortic sections were stained with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) to assess morphology and elastin integrity.

-

Immunohistochemistry: Aortic sections were stained for markers of macrophages (e.g., CD68) and neutrophils to quantify inflammatory cell infiltration.

-

Conclusion

The preclinical data presented in this guide strongly support the cardiovascular benefits of this compound. Through its liver-specific dual mechanism of inhibiting ACLY and activating AMPK, this compound effectively lowers atherogenic lipids, attenuates the development of atherosclerosis, and reduces vascular inflammation in a variety of animal models that are relevant to human cardiovascular disease. These robust preclinical findings have provided a solid foundation for the successful clinical development of this compound as a new therapeutic option for patients with hypercholesterolemia, particularly those who are statin-intolerant or require additional LDL-C lowering. Further research into the pleiotropic effects of this compound, especially its anti-inflammatory properties, will continue to enhance our understanding of its full therapeutic potential in mitigating cardiovascular disease.

References

- 1. Mechanism of action and therapeutic use of this compound in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr-/- Mice by Treatment With the ATP-Citrate Lyase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. This compound attenuates vascular inflammation and oxidative stress in a preclinical model of abdominal aortic aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of ATP-citrate lyase by this compound protects against abdominal aortic aneurysm formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Bempedoic Acid in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bempedoic acid is a first-in-class ATP-citrate lyase (ACL) inhibitor developed for the treatment of hypercholesterolemia.[1] As a prodrug, it is activated in the liver to bempedoyl-CoA, which subsequently inhibits the synthesis of cholesterol.[1] Accurate and precise quantification of this compound in plasma is paramount for pharmacokinetic and pharmacodynamic (PK/PD) assessments in clinical trials.[1] This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The methodology utilizes a stable isotope-labeled internal standard, this compound-d4, to ensure high accuracy and precision by correcting for matrix effects and procedural losses.[1]

Mechanism of Action

This compound lowers cholesterol by inhibiting a key enzyme in the cholesterol biosynthesis pathway. After administration, the prodrug is converted to its active form, bempedoyl-CoA, in the liver.[1] This active metabolite then inhibits ATP-citrate lyase (ACLY), an enzyme responsible for converting citrate to acetyl-CoA in the cytoplasm. The resulting decrease in acetyl-CoA levels leads to reduced cholesterol synthesis. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL-cholesterol from the bloodstream.[1]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)[1]

-

This compound-d4 internal standard (≥98% purity, isotopic purity ≥99%)[1]

-

Acetonitrile (HPLC grade)[1]

-

Methanol (HPLC grade)[1]

-

Water (HPLC grade)[1]

-

Formic acid (LC-MS grade)[1]

-

Ammonium hydroxide (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)[1]

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode anion exchange)[1][2]

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL) : Accurately weigh approximately 10 mg of this compound and this compound-d4 into separate 10 mL volumetric flasks. Dissolve the contents in methanol and make up to the volume.[1]

-

Working Standard Solutions : Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations ranging from 100 ng/mL to 100,000 ng/mL.[1]

-

Internal Standard (IS) Working Solution (100 ng/mL) : Dilute the this compound-d4 primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.[1]

Sample Preparation

-

Calibration Standards (CS) : Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working standard solution to obtain final concentrations over the desired calibration range (e.g., 10 to 10,000 ng/mL).[1]

-

Quality Control (QC) Samples : Prepare QC samples in bulk by spiking blank human plasma with this compound to achieve low, medium, and high concentrations within the calibration range (e.g., 30, 300, and 3000 ng/mL). Aliquot and store at -80 °C until analysis.[1]

-

Sample Pre-treatment : To 100 µL of plasma sample (blank, CS, QC, or unknown), add 50 µL of the IS working solution (100 ng/mL this compound-d4). Vortex mix for 10 seconds.[1]

Solid Phase Extraction (SPE) Procedure

A mixed-mode anion exchange extraction is recommended for high, selective recoveries of this compound from plasma.[2]

-

Conditioning : Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1]

-

Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]

-

Washing : Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.[1]

-

Elution : Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.[1]

-

Dry-down and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Mobile Phase A | 0.1% Formic acid in Water[1] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5 µL[1] |

| Column Temperature | 40 °C[1] |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20[1] |

| 2.5 | 95[1] |

| 3.5 | 95[1] |

| 3.6 | 20[1] |

| 5.0 | 20[1] |

Mass Spectrometry

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Ion Source Temp. | 500 °C[1] |

| Ion Spray Voltage | -4500 V[1] |

| Collision Gas | Nitrogen[1] |

MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 343.2 | 237.1 | -25[1] |

| This compound-d4 | 347.2 | 241.1 | -25[1] |

Method Validation and Data Presentation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize typical quantitative data obtained during method validation.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 10 - 10,000 | >0.99[1] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 30 | 95 - 105 | <15 |

| Medium | 300 | 95 - 105 | <15 |

| High | 3000 | 95 - 105 | <15 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low | 30 | >85 |

| Medium | 300 | >85 |

| High | 3000 | >85 |

Conclusion

The described LC-MS/MS method using this compound-d4 as an internal standard provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma samples.[1] This method is suitable for supporting clinical trials and other research studies requiring accurate measurement of this compound concentrations. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the reliability of the bioanalytical data.[1] The lower limit of measurement for this compound in plasma has been reported to be as low as 10 ng/mL.[2][3] This validated method has been successfully applied in numerous clinical studies, analyzing over 15,000 samples.[2]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bemepedoic Acid in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of bempedoic acid in pharmaceutical formulations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This method is designed to be accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.

Introduction

This compound is an adenosine triphosphate-citrate lyase (ACL) inhibitor that lowers low-density lipoprotein cholesterol (LDL-C). It is used in the management of hypercholesterolemia. Accurate and reliable analytical methods are crucial for determining the potency and purity of this compound in its pharmaceutical dosage forms. This application note details a validated RP-HPLC method for this purpose.

Experimental Protocols

Materials and Reagents

-

This compound Reference Standard: USP or equivalent grade.

-

Pharmaceutical Formulations: this compound tablets (e.g., Nexletol).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade).

-

Reagents: Orthophosphoric acid (OPA), Perchloric acid, Potassium dihydrogen orthophosphate (KH2PO4).

-

Filters: 0.45 µm membrane filters.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been found to be effective for the analysis of this compound.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| HPLC System | Agilent system with EZ Chrome Elite software[1] | Waters Alliance-e2695 with PDA detector[2][3] | Waters alliance HPLC system, Quaternary gradient pump of e2695 series[4] |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm)[1] | Kromasil 100-5-C8 (100 mm × 4.6 mm)[5] | Inertsil ODS (250x 4.6mm, 5µ)[2][3] |

| Mobile Phase | Acetonitrile:Water (pH 2.1 with OPA) (80:20 v/v)[1] | Acetonitrile:0.1% OPA buffer (70:30 v/v)[5] | Methanol:0.1% Perchloric acid (10:90 v/v)[2][3] |

| Flow Rate | 0.5 mL/min[1] | 1.0 mL/min[5] | 1.0 mL/min[2][3][4] |

| Detection Wavelength | 224 nm[1] | 230 nm[5] | 232 nm[2][3] |

| Injection Volume | Not Specified | Not Specified | 10 µl[4] |

| Column Temperature | Ambient[5] | 30.09°C[6] | 30°C |

| Diluent | Methanol[1] | Acetonitrile:Water (50:50 v/v)[6] | Mobile Phase |

Preparation of Solutions

a. Standard Stock Solution Preparation:

-

Accurately weigh about 180 mg of this compound reference standard and transfer it to a 200 mL volumetric flask.[6]

-

Add approximately 150 mL of diluent and sonicate for 10 minutes to dissolve.[6]

-

Make up the volume to 200 mL with the diluent.[6]

-

From this stock solution, further dilutions can be made to prepare working standard solutions of desired concentrations.

b. Sample Solution Preparation (from Tablets):

-

Weigh and finely powder five this compound tablets (e.g., Nexletol 180 mg).[6]

-

Accurately weigh a quantity of the powder equivalent to 180 mg of this compound and transfer it to a 200 mL volumetric flask.[6]

-

Add about 150 mL of diluent and sonicate for 10 minutes to ensure complete dissolution of the active ingredient.[6]

-

Make up the volume to 200 mL with the diluent.[6]

-

Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[6]

Method Validation Summary